![molecular formula C19H15ClN4OS B12501463 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B12501463.png)
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
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Overview
Description
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole is a complex organic compound that features a combination of thiazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .
Preparation Methods
The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole typically involves multi-step reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the triazole moiety. Common reagents include thiourea, substituted phenyl hydrazines, and various chlorinated compounds. Reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions on the thiazole and triazole rings.
Common Reagents and Conditions: Reagents such as bromine, chlorine, and various acids and bases are frequently used. Conditions often involve controlled temperatures and specific pH levels.
Major Products: The reactions typically yield derivatives with modified functional groups, enhancing or altering the compound’s biological activity.
Scientific Research Applications
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The compound exerts its effects through various mechanisms:
Comparison with Similar Compounds
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole is unique due to its specific combination of thiazole and triazole rings. Similar compounds include:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Bleomycin: Used in cancer treatment.
Tiazofurin: An antineoplastic drug
This compound’s unique structure allows for a broad range of biological activities, making it a valuable subject for ongoing research.
Properties
Molecular Formula |
C19H15ClN4OS |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
InChI |
InChI=1S/C19H15ClN4OS/c1-12-18(22-23-24(12)15-4-3-5-16(10-15)25-2)19-21-17(11-26-19)13-6-8-14(20)9-7-13/h3-11H,1-2H3 |
InChI Key |
OMNCHYKWRLOXSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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